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Dibenzo[b,d]furan-3-sulfonyl chloride

Cat. No.: B1370798
CAS No.: 42138-14-7
M. Wt: 266.7 g/mol
InChI Key: CGJNXSWIIBSXII-UHFFFAOYSA-N
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Description

Contextualizing Sulfonyl Chlorides within Organic Synthesis and Chemical Biology

Sulfonyl chlorides are a class of organic compounds characterized by the functional group -SO₂Cl. They are highly reactive electrophiles, a property stemming from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me This inherent reactivity makes them indispensable reagents in organic synthesis. fiveable.memagtech.com.cn

One of the most prominent reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides, a class of compounds with a wide range of pharmacological activities. sigmaaldrich.comekb.eg They also react readily with alcohols to produce sulfonic esters, which are important intermediates in further synthetic transformations. fiveable.me The versatility of sulfonyl chlorides allows for the introduction of the sulfonyl moiety into a diverse array of organic molecules, which can serve as protecting groups or be further functionalized. fiveable.me

In the realm of chemical biology and medicinal chemistry, sulfonyl chlorides are frequently employed as building blocks for the synthesis of biologically active compounds. fiveable.mesigmaaldrich.com Their ability to react easily with amines, including heterocyclic amines, facilitates the creation of complex sulfonamides for drug discovery programs. sigmaaldrich.com This functional group is a key component in various therapeutic agents, including antibiotics, antivirals, anti-inflammatory drugs, and anticancer agents. ekb.egmarketpublishers.com

Table 1: Key Reactions of Sulfonyl Chlorides

Reactant Product Significance
Amines (Primary/Secondary) Sulfonamides Formation of a crucial functional group in many pharmaceuticals. sigmaaldrich.comekb.eg
Alcohols Sulfonic Esters Creation of intermediates for further organic synthesis. fiveable.me

The Significance of the Dibenzo[b,d]furan Scaffold in Contemporary Chemistry

The dibenzo[b,d]furan scaffold is a tricyclic aromatic heterocycle consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. ekb.egbiointerfaceresearch.com This structural motif is found in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry. rsc.org Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in the design of novel therapeutic agents.

The dibenzofuran (B1670420) core is noted for its thermal stability and particular electronic properties. ekb.eg Its rigid, planar structure provides a defined orientation for appended functional groups, which can facilitate specific interactions with biological macromolecules like enzymes and receptors. Derivatives of dibenzofuran and the related benzofuran (B130515) have demonstrated a wide spectrum of biological activities. researchgate.netmdpi.com

Research has extensively documented the pharmacological potential of compounds containing this scaffold. ekb.eg These activities span a remarkable range, underscoring the scaffold's versatility in drug discovery.

Table 2: Reported Biological Activities of Dibenzofuran and Benzofuran Derivatives

Biological Activity Reference
Antimicrobial (Antibacterial & Antifungal) ekb.egrsc.orgresearchgate.net
Anticancer / Antitumor biointerfaceresearch.commdpi.com
Neuroprotective frontiersin.org
Anti-inflammatory mdpi.com
Antiviral researchgate.net

Research Trajectories and Academic Relevance of Dibenzo[b,d]furan-3-sulfonyl chloride

The academic relevance of this compound lies in its role as a strategic intermediate for synthesizing novel compounds that combine the desirable properties of both the dibenzofuran scaffold and the sulfonyl group. The compound serves as a molecular linchpin, enabling researchers to readily attach various chemical entities to the dibenzofuran core via the highly reactive sulfonyl chloride handle.

Current research trajectories leverage this compound for the creation of libraries of new molecules for biological screening. For example, it can be reacted with a diverse range of amino acids or other amine-containing fragments to produce a series of novel dibenzofuran-based sulfonamides. biointerfaceresearch.com These new chemical entities are then evaluated for specific therapeutic potential, such as antibacterial or anticancer activity. ekb.egbiointerfaceresearch.com The synthesis of dibenzofuran-2-sulfonyl chloride, a positional isomer, has been explicitly reported as a precursor for creating derivatives with antimicrobial properties. biointerfaceresearch.com By using this compound, researchers can explore a different region of the molecular scaffold, potentially leading to compounds with unique structure-activity relationships and novel biological effects.

The compound is therefore not typically an end-product itself, but rather a critical starting material in multi-step synthetic campaigns aimed at discovering new lead compounds in medicinal chemistry. Its value is in the potential it unlocks for creating diverse and complex molecules built upon the biologically significant dibenzofuran framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClO3S B1370798 Dibenzo[b,d]furan-3-sulfonyl chloride CAS No. 42138-14-7

Properties

IUPAC Name

dibenzofuran-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJNXSWIIBSXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623293
Record name Dibenzo[b,d]furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42138-14-7
Record name Dibenzo[b,d]furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Dibenzo B,d Furan 3 Sulfonyl Chloride

Established Synthetic Routes to the Dibenzo[b,d]furan Core Structure

The synthesis of the dibenzofuran (B1670420) scaffold is a well-explored area of organic chemistry, driven by the presence of this motif in various bioactive compounds and organic materials. ekb.eg Methodologies for its construction are broadly categorized into strategies that form the central furan (B31954) ring through intramolecular C-C or C-O bond formation. ekb.eg These approaches often employ transition-metal catalysis or metal-free conditions to achieve the desired cyclization.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a primary strategy for constructing the dibenzofuran ring system. These methods typically involve the formation of a key C-C or C-O bond to close the central furan ring, starting from a suitably substituted biaryl precursor.

One of the prominent methods for forging the dibenzofuran core is through the intramolecular cyclization of diaryl ethers, which involves the formation of a carbon-carbon bond between the two aryl rings. A significant advancement in this area is the use of palladium catalysis. For instance, an intramolecular palladium(II)-catalyzed oxidative C-C bond formation has been developed, which proceeds under air. acs.org Utilizing pivalic acid as the reaction solvent has been shown to improve reproducibility, yield, and substrate scope compared to acetic acid. acs.org This method is effective for converting both electron-rich and electron-deficient diaryl ethers into the corresponding dibenzofurans. acs.org

Table 1: Palladium-Catalyzed Intramolecular C-C Bond Formation

Precursor TypeCatalyst SystemKey ConditionsReference
Diaryl EthersPalladium(II) Acetate (B1210297)Pivalic Acid, Air (Oxidant) acs.org

The formation of an intramolecular carbon-oxygen bond in 2-aryl phenol (B47542) derivatives is another cornerstone of dibenzofuran synthesis. This O-arylation approach has been successfully realized through palladium-catalyzed, phenol-directed C-H activation/C-O cyclization. google.com This practical method utilizes a Pd(0)/Pd(II) catalytic cycle with air serving as the oxidant. google.com Mechanistic studies have indicated that the turnover-limiting step is the C-O reductive elimination from the palladium intermediate, rather than the initial C-H activation. google.comrsc.org This reaction demonstrates tolerance for a variety of functional groups, making it a versatile tool for synthesizing substituted dibenzofurans. google.comrsc.org

Another effective route involves the reaction of o-iodophenols with silylaryl triflates. In the presence of cesium fluoride (B91410) (CsF), this reaction affords O-arylated intermediates, which can then undergo an in-situ palladium-catalyzed cyclization to yield dibenzofurans in good to excellent yields. nih.gov

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis is a recurring theme in modern dibenzofuran synthesis due to its efficiency and functional group tolerance. google.comnih.govnih.gov Beyond the methods already described, several other palladium-catalyzed strategies are noteworthy.

One such method begins with o-iododiaryl ethers, which can be synthesized in one pot from phenols through sequential iodination and O-arylation. acs.org These precursors are then cyclized to dibenzofurans using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. acs.org

Palladium catalysis also facilitates the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. This protocol uses palladium acetate in refluxing ethanol (B145695) and notably proceeds without the need for a base. acs.org This approach provides a direct route to the dibenzofuran core from readily accessible starting materials.

A tandem reaction sequence involving both palladium and copper catalysis has also been developed. This one-pot protocol for constructing dibenzofuran motifs starts from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, proceeding through a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Dibenzofuran Syntheses

Starting MaterialCatalyst/ReagentsReaction TypeReference
2-Aryl PhenolsPd(0)/Pd(II)Phenol-Directed C-H Activation/C-O Cyclization google.comrsc.org
o-Iododiaryl EthersPd/C (reusable)Intramolecular C-H Activation acs.org
o-Iodophenols + Silylaryl TriflatesPd catalyst, CsFO-Arylation followed by Cyclization nih.gov
Diaryl Ether Diazonium SaltsPalladium AcetateIntramolecular Cyclization acs.org

Copper-Catalyzed Synthetic Strategies

Copper-catalyzed reactions offer a valuable alternative for the synthesis of dibenzofurans. One innovative method involves the copper-catalyzed deborylative ring contraction of dibenzoxaborins. This transformation proceeds under mild, aerobic conditions to afford a diverse range of dibenzofurans, including those with functional groups. ekb.eg The ready availability of the dibenzoxaborin precursors enhances the utility of this method. ekb.eg

Another copper-catalyzed approach utilizes the cyclization of cyclic diaryliodonium salts in water to produce dibenzofuran derivatives in good to excellent yields. google.com This oxygen-iodine exchange strategy provides a concise route to these important heterocyclic compounds. google.com As mentioned previously, copper catalysis is also employed in the Ullmann coupling step of tandem Pd/Cu-catalyzed one-pot syntheses. organic-chemistry.org

Other Metal-Free Cyclization and Annulation Methods

While metal-catalyzed reactions are prevalent, several metal-free methods have also been established for dibenzofuran synthesis. ekb.eg Photoinduced synthesis represents one such approach. Substituted dibenzofurans can be generated through electron transfer (eT) reactions under photochemical conditions, avoiding the need for a metal catalyst. nih.gov

Furthermore, annulation reactions provide another route to the dibenzofuran core. For example, a method for synthesizing 2,3-diarylbenzofuran-4-carboxylic acids from m-hydroxybenzoic acids and alkynes has been developed that uses ruthenium catalysis for the initial C-H alkenylation, but the subsequent annulation occurs under aerobic conditions where air acts as a mild oxidant. wikipedia.org While this specific example uses a metal for the first step, the final ring-forming annulation relies on air, highlighting strategies that move away from traditional cyclization precursors. Hypervalent iodine reagents can also mediate the metal-free cyclization of precursors like ortho-hydroxystilbenes to furnish 2-arylbenzofurans.

Synthesis of Dibenzo[b,d]furan-3-sulfonyl chloride: Direct and Indirect Approaches

The synthesis of this compound can be broadly categorized into two main strategies: direct approaches, where the sulfonyl chloride group is introduced in a single step, and indirect approaches, which involve the formation of an intermediate that is subsequently converted to the final product.

Chlorosulfonylation Reactions for Sulfonyl Chloride Formation

Direct chlorosulfonylation is a prominent method for preparing aromatic sulfonyl chlorides. pageplace.de This type of reaction is an electrophilic aromatic substitution where the aromatic ring attacks a potent electrophilic sulfur species.

The most common reagent for the direct conversion of aromatic compounds into their sulfonyl chlorides is chlorosulfonic acid (ClSO₃H). pageplace.de When dibenzofuran is treated with an excess of chlorosulfonic acid, an electrophilic substitution reaction occurs on the aromatic ring to yield this compound. The reaction is typically performed by adding the aromatic substrate portion-wise to chilled chlorosulfonic acid. mdpi.com Many substituents on an aromatic ring, such as alkyl, alkoxy, and nitro groups, are generally unaffected by this reagent. pageplace.de While effective, chlorosulfonic acid is a hazardous and highly reactive reagent. rsc.org Other reagents that can be used for direct chlorosulfonylation include sulfuryl chloride (SO₂Cl₂) or a mixture of sulfur dioxide and chlorine, but these are also considered extremely hazardous. rsc.org

Alternative, milder reagents for the oxidative chlorination of sulfur compounds have been developed. These include combinations like N-chlorosuccinimide (NCS) with a chloride source or sodium hypochlorite (B82951) with hydrochloric acid. rsc.org

Derivatization from Dibenzofuran-3-sulfonic Acid Precursors

An indirect route to this compound involves a two-step process. The first step is the sulfonation of the dibenzofuran precursor to form dibenzofuran-3-sulfonic acid. This sulfonic acid intermediate is then converted into the desired sulfonyl chloride.

The initial sulfonation can be achieved using standard aromatic sulfonation methods, such as reaction with fuming sulfuric acid (oleum). Subsequently, the resulting dibenzofuran-3-sulfonic acid is treated with a chlorinating agent. Common reagents for converting sulfonic acids into sulfonyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. rsc.orgrsc.org However, these reagents are often noxious and their use can be hazardous. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of aryl sulfonyl chlorides is crucial for maximizing yield, ensuring product purity, and maintaining process safety, especially during scale-up. mdpi.com Design of Experiments (DOE) is a valuable tool for systematically optimizing reaction conditions. mdpi.com For the chlorosulfonation of aromatic compounds, key parameters that are often optimized include temperature, the number of equivalents of the chlorosulfonating agent, and the reaction time. mdpi.com

Key Optimization Parameters:

Temperature: Controlling the temperature is critical. The initial addition of the substrate to chlorosulfonic acid is typically done at low temperatures (e.g., -25 °C to -20 °C) to manage the exothermic nature of the reaction. mdpi.com The reaction is then often heated for a set period to ensure completion. google.com

Reagent Equivalents: The molar ratio of the chlorosulfonating agent to the substrate significantly impacts the reaction outcome. Using an increased number of equivalents of chlorosulfonic acid has been shown to improve the isolated yield of the sulfonyl chloride product. mdpi.com

Reaction Time: The duration of the reaction is another critical factor that needs to be optimized to ensure the complete conversion of the starting material while minimizing the formation of byproducts. mdpi.com

A multivariate optimization approach can be used to identify the ideal conditions that maximize the yield of the desired sulfonyl chloride while minimizing impurities like the corresponding sulfonic acid. mdpi.com

Table 1: Example of Parameters for Optimization in Aryl Sulfonyl Chloride Synthesis mdpi.com

ParameterRange ExploredGoal
Temperature -25 °C to 75 °CMaximize product, minimize starting material
ClSO₃H Equivalents 3 to 8Maximize product, minimize starting material
Time 1 to 24 hoursDetermine endpoint for maximum conversion

Furthermore, the isolation procedure can be optimized. For instance, utilizing an organic co-solvent during the precipitation (quenching) step can lower the freezing point of the mixture and significantly reduce the amount of water required to isolate the solid product. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of sulfonyl chlorides aims to reduce the environmental impact and improve the safety of the chemical process. This involves using less hazardous reagents, reducing waste, and employing more environmentally benign reaction conditions. rsc.org

Traditional methods often rely on hazardous reagents like chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride. rsc.orgrsc.org Green chemistry seeks to replace these with safer alternatives. One such approach is the use of N-chlorosuccinimide (NCS) for chlorosulfonation. organic-chemistry.orgresearchgate.net This method is advantageous because the succinimide (B58015) byproduct can be recycled back into NCS using sodium hypochlorite, making the process more sustainable. organic-chemistry.orgresearchgate.net

Another green approach involves the oxyhalogenation of thiols or disulfides using oxone as the oxidant and potassium chloride (KCl) as the chloride source, with water serving as the solvent. rsc.org This method avoids the use of toxic and corrosive reagents and organic solvents. rsc.org

The development of continuous flow manufacturing processes also represents a significant advancement in safety and efficiency. rsc.org Flow chemistry allows for better control over highly exothermic reactions, improves process safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher space-time yields. mdpi.comrsc.org

Table 2: Comparison of Traditional vs. Greener Reagents for Sulfonyl Chloride Synthesis

Synthesis StepTraditional ReagentHazardsGreener AlternativeAdvantages
Direct Chlorosulfonylation Chlorosulfonic Acid (ClSO₃H) pageplace.deHighly corrosive, reactive, hazardous rsc.orgN-Chlorosuccinimide (NCS) organic-chemistry.orgMilder conditions, recyclable byproduct organic-chemistry.orgresearchgate.net
Conversion of Sulfonic Acid Thionyl Chloride (SOCl₂) rsc.orgToxic, corrosive, noxious rsc.orgrsc.orgPyrylium salt / MgCl₂ nih.govresearchgate.netMild conditions, high functional group tolerance nih.govresearchgate.net
Oxidative Chlorination Chlorine Gas (Cl₂)Toxic gas, hazardous handling organic-chemistry.orgOxone / KCl in Water rsc.orgUses water as solvent, avoids toxic gas rsc.org

These greener methodologies offer a pathway to synthesize this compound and other sulfonyl chlorides in a more sustainable and safer manner.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dibenzo[b,d]furan-3-sulfonyl chloride and its Derivatives

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and correlations, the specific arrangement of protons and carbons can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The seven protons on the dibenzo[b,d]furan skeleton are chemically non-equivalent, leading to distinct resonances.

The protons on the benzene (B151609) ring bearing the sulfonyl chloride group are significantly influenced by its strong electron-withdrawing nature. Specifically, the proton at the C4 position is anticipated to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a doublet. The proton at the C2 position would also be downfield, likely appearing as a doublet of doublets due to coupling with the C1 and C4 protons. The C1 proton would resonate at a higher field compared to C2 and C4.

The protons on the second benzene ring (C6, C7, C8, C9) would resemble the pattern of a simple ortho-disubstituted benzene ring, with characteristic doublet and triplet (or doublet of doublets) patterns.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-1 7.60 - 7.80 d
H-2 8.10 - 8.30 dd
H-4 8.40 - 8.60 d
H-6 7.50 - 7.70 d
H-7 7.30 - 7.50 t
H-8 7.40 - 7.60 t
H-9 7.90 - 8.10 d

Note: These are predicted values based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides essential information about the twelve carbon atoms of the dibenzo[b,d]furan core. The carbon atom directly attached to the sulfonyl chloride group (C3) is expected to be significantly downfield due to the electronegativity of the substituent. The other quaternary carbons (C4a, C5a, C9a, C9b) would also show distinct chemical shifts.

The protonated carbons will appear in the region typical for aromatic compounds (approximately 110-135 ppm). The chemical shifts will be influenced by the position relative to the sulfonyl chloride group and the furan (B31954) oxygen.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~112
C-2 ~128
C-3 ~140
C-4 ~125
C-4a ~124
C-5a ~156
C-6 ~122
C-7 ~129
C-8 ~125
C-9 ~112
C-9a ~123
C-9b ~157

Note: These are predicted values based on analogous structures. Experimental verification is required for precise assignments.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-1 and H-2, and between H-6, H-7, H-8, and H-9, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the straightforward assignment of the protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The sulfonyl chloride (-SO₂Cl) group has very strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are the most prominent. cymitquimica.com These are typically observed in the following regions:

Asymmetric SO₂ stretching: 1370–1410 cm⁻¹

Symmetric SO₂ stretching: 1166–1204 cm⁻¹

The presence of two strong bands in these regions is a clear indicator of the sulfonyl group.

The dibenzo[b,d]furan core also presents several characteristic absorption bands. These include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹, in the range of 3050–3150 cm⁻¹.

Aromatic C=C stretching: A series of medium to strong bands in the 1450–1600 cm⁻¹ region.

C-O-C asymmetric stretching: A strong band associated with the furan ether linkage, typically appearing around 1215 cm⁻¹. chemspider.com

Aromatic C-H out-of-plane bending: These bands appear in the 750–900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Summary of Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Asymmetric SO₂ Stretch 1370 - 1410 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Symmetric SO₂ Stretch 1166 - 1204 Strong
C-O-C Asymmetric Stretch ~1215 Strong
Aromatic C-H Out-of-Plane Bending 750 - 900 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. The monoisotopic mass of the compound, which has a molecular formula of C12H7ClO3S, is 265.980443 u. chemspider.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint. The primary fragmentation pathways likely involve the cleavage of the sulfonyl chloride group, which is the most labile part of the molecule. Key fragmentation steps would include the loss of a chlorine radical (Cl•), sulfur dioxide (SO2), or the entire sulfonyl chloride group (•SO2Cl). The stability of the dibenzofuran (B1670420) ring system suggests that it would likely form the base peak or other prominent fragment ions in the spectrum.

The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses. For instance, the loss of SO2 from a sulfonyl derivative is a common fragmentation pathway observed in mass spectrometry. nih.gov The dibenzofuran cation radical resulting from these losses would be a highly stable, aromatic system.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment Ion StructureProposed Neutral LossPredicted m/zNotes
[C12H7ClO3S]•+None (Molecular Ion)266The parent molecular ion. The M+2 peak would be significant due to the 37Cl isotope.
[C12H7O3S]+Cl•231Loss of a chlorine radical.
[C12H7ClO]•+SO2202A common fragmentation for sulfonyl compounds. nih.gov
[C12H7O]+•SO2Cl167Represents the stable dibenzofuran cation, likely a prominent peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric dibenzofuran core, which contains an extensive conjugated π-electron system. shu.ac.uk The absorption of UV radiation excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. youtube.com

The primary electronic transitions expected for this molecule are:

π → π* transitions: These transitions arise from the excitation of electrons within the aromatic dibenzofuran system. They are typically characterized by high molar absorptivities (ε) and are responsible for the strong absorption bands in the UV region. libretexts.org

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., lone pairs on the oxygen of the furan ring or the oxygen and chlorine atoms of the sulfonyl chloride group) to an anti-bonding π* orbital of the aromatic ring. libretexts.orgyoutube.com These transitions are generally of much lower intensity than π → π* transitions. youtube.com

The sulfonyl chloride group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. It can cause a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). uobabylon.edu.iq The polarity of the solvent can also influence the spectrum; n → π* transitions, in particular, often exhibit a hypsochromic shift with increasing solvent polarity. shu.ac.uklibretexts.org

Table 2: Expected Electronic Transitions in this compound

Type of TransitionOrbitals InvolvedExpected Intensity (ε)Region
π → πElectron promotion from a π bonding orbital to a π anti-bonding orbital.High (typically >10,000 L mol-1 cm-1) libretexts.orgUV Region
n → πElectron promotion from a non-bonding orbital (O, S, Cl lone pairs) to a π anti-bonding orbital.Low (typically <2,000 L mol-1 cm-1) libretexts.orgUV/Visible Region

X-Ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, this method would provide invaluable structural information.

A successful single-crystal X-ray diffraction analysis would yield:

Precise Bond Lengths and Angles: Confirming the geometry of the dibenzofuran skeleton and the sulfonyl chloride moiety.

Torsional Angles: Defining the orientation of the sulfonyl chloride group relative to the planar aromatic ring system.

Unit Cell Parameters: Describing the dimensions of the repeating unit in the crystal lattice.

Space Group: Revealing the symmetry elements present within the crystal.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing. nih.gov

Based on studies of related dibenzo[b,d]halolium and furan derivatives, one could expect the compound to crystallize in a common crystal system such as monoclinic or orthorhombic. nih.govnih.govresearchgate.net

Table 3: Example of X-Ray Crystallography Data Format for a Molecular Crystal

ParameterExample Data
Chemical FormulaC12H7ClO3S
Formula Weight266.69 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)Å3
Z (Molecules per unit cell)4
Calculated Densityg cm-3

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) in this compound Research

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While a powerful tool, its application to sulfonyl chlorides requires caution. These compounds can be thermally labile and may degrade in the high-temperature environment of the GC injector port or column, potentially leading to inaccurate quantification. core.ac.uk For instance, the sulfonyl chloride may degrade to the corresponding chloride. To circumvent this, derivatization is often employed, converting the sulfonyl chloride into a more thermally stable derivative, such as a sulfonamide, prior to analysis. core.ac.uk Analysis of related polychlorinated dibenzofurans is frequently performed using GC-MS, highlighting the suitability of the technique for the core ring structure. wur.nl

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of thermally sensitive or non-volatile compounds like this compound. The separation occurs in the liquid phase at or near ambient temperature, eliminating the risk of thermal degradation. nih.gov Coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS can provide molecular weight information with high sensitivity. mdpi.com Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation and quantification at trace levels by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueAdvantagesDisadvantagesPrimary Application
GC-MSHigh resolution separation; Extensive spectral libraries for EI-MS.Potential for thermal degradation of the sulfonyl chloride group; May require derivatization. core.ac.ukAnalysis of thermally stable derivatives or for structural elucidation via EI fragmentation patterns.
LC-MSNo risk of thermal degradation; Suitable for non-volatile compounds; High sensitivity. nih.govComplex matrix effects can sometimes suppress ionization.Accurate quantification and identification of the intact molecule in complex mixtures.

Reactivity and Reaction Mechanisms of Dibenzo B,d Furan 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of Dibenzo[b,d]furan-3-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this functional group is highly susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur center, where the chloride ion serves as an effective leaving group. ucsb.edu The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to a transient trigonal bipyramidal intermediate or a concerted Sɴ2-like transition state, which then collapses to form the product with the expulsion of the chloride ion. eurjchem.com

The reaction of this compound with primary or secondary amines or with alcohols and phenols provides a direct route to the corresponding sulfonamides and sulfonate esters. wikipedia.orgeurjchem.com These reactions are fundamental in synthetic chemistry due to the prevalence of the sulfonamide and sulfonate motifs in pharmaceuticals and other functional materials. ekb.egucl.ac.uk The synthesis generally requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. ekb.eg

Alcohols and phenols react as nucleophiles with this compound to yield sulfonate esters. wikipedia.org The reaction, often called sulfonylation, converts the hydroxyl group into a much better leaving group, a property that is highly valuable in subsequent synthetic transformations. ntu.ac.uk The mechanism involves the attack of the alcoholic or phenolic oxygen on the electrophilic sulfur atom. masterorganicchemistry.com The presence of a non-nucleophilic base like pyridine is crucial for deprotonating the hydroxyl group, enhancing its nucleophilicity, and sequestering the HCl formed during the reaction. masterorganicchemistry.com

Table 1: Synthesis of Dibenzo[b,d]furan-3-sulfonate Esters This table presents representative examples of the reaction of this compound with various alcohols and phenols. Data is based on established reactivity patterns of arylsulfonyl chlorides.

NucleophileReagent/ConditionsProduct
MethanolPyridine, CH₂Cl₂, 0 °C to RTMethyl dibenzo[b,d]furan-3-sulfonate
Phenol (B47542)Triethylamine, THF, RTPhenyl dibenzo[b,d]furan-3-sulfonate
IsopropanolPyridine, CH₂Cl₂, RTIsopropyl dibenzo[b,d]furan-3-sulfonate
4-NitrophenolK₂CO₃, Acetone, Reflux4-Nitrophenyl dibenzo[b,d]furan-3-sulfonate

Primary and secondary amines, as well as the amino groups of amino acids, are excellent nucleophiles for reacting with this compound to form stable sulfonamides. ekb.eg This reaction, known as the Hinsberg test for distinguishing between primary, secondary, and tertiary amines, proceeds readily. wikipedia.org The nitrogen atom of the amine attacks the sulfonyl sulfur, and after the loss of a proton and the chloride ion, a sulfonamide is formed. youtube.com The reaction is a cornerstone in medicinal chemistry for synthesizing sulfa drugs and other biologically active molecules. researchgate.net

Table 2: Synthesis of Dibenzo[b,d]furan-3-sulfonamides This table illustrates the reaction of this compound with various amines, based on the general reactivity of arylsulfonyl chlorides.

NucleophileReagent/ConditionsProduct
Aniline (B41778)Pyridine, CH₂Cl₂, 0 °C to RTN-Phenyl-dibenzo[b,d]furan-3-sulfonamide
DiethylamineTriethylamine, THF, RTN,N-Diethyl-dibenzo[b,d]furan-3-sulfonamide
Glycine ethyl esterAq. NaHCO₃, Dioxane, RTEthyl 2-(dibenzo[b,d]furan-3-sulfonamido)acetate
AmmoniaExcess NH₃, THF, 0 °CDibenzo[b,d]furan-3-sulfonamide

Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan Ring System

The dibenzo[b,d]furan ring system is an electron-rich aromatic structure that can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation and Friedel-Crafts reactions. biointerfaceresearch.com The positional reactivity of the unsubstituted dibenzofuran (B1670420) nucleus is complex, with studies indicating that positions 2, 3, 7, and 8 are the most susceptible to electrophilic attack. acs.org Theoretical calculations and experimental results show that substitution often occurs preferentially at the 2- and 3-positions of the furan-containing ring segment. echemi.compixel-online.net

However, the presence of the sulfonyl chloride group at the 3-position significantly alters this reactivity. The -SO₂Cl group is a powerful electron-withdrawing and deactivating group. It strongly reduces the electron density of the aromatic ring to which it is attached, making it much less susceptible to electrophilic attack. Furthermore, it acts as a meta-director for any potential substitution on that ring. Given the strong deactivation, electrophilic attack is more likely to occur on the other, unsubstituted benzene (B151609) ring of the dibenzofuran core. The directing influence would favor substitution at positions ortho and para to the ether linkage (positions 7 and 9), which are activated by the oxygen atom.

Radical Reactions and Their Mechanistic Pathways

Sulfonyl chlorides can serve as precursors for sulfonyl radicals (R-SO₂•) under specific conditions, typically involving photolysis, radiolysis, or the use of radical initiators. acs.orgresearchgate.net The S-Cl bond can undergo homolytic cleavage to generate a dibenzo[b,d]furan-3-sulfonyl radical and a chlorine radical.

Mechanism of Formation: Dibenzo[b,d]furan-SO₂Cl + hv (light) → Dibenzo[b,d]furan-SO₂• + Cl•

Once formed, the highly reactive sulfonyl radical can participate in various radical chain reactions. researchgate.net A common pathway is the addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. acs.org This radical addition leads to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can then propagate the chain by abstracting an atom (e.g., chlorine from another sulfonyl chloride molecule) to form the final product and regenerate the sulfonyl radical. rsc.org These reactions provide a route to sulfones and vinyl sulfones under redox-neutral conditions. rsc.org

Annulation and Cyclization Reactions Utilizing the Sulfonyl Chloride Moiety

Annulation refers to the construction of a new ring onto an existing molecule. wikipedia.org The sulfonyl chloride moiety of this compound can be leveraged in cyclization reactions, particularly through the formation of sulfones. A prominent example is the intramolecular Friedel-Crafts reaction.

If this compound is first reacted with an aromatic compound that has a suitable linking chain (e.g., via a sulfonamide or sulfonate ester bond), the resulting molecule can undergo an intramolecular cyclization. In this process, the sulfonyl group acts as the electrophile, and an electron-rich aromatic ring on the appended chain acts as the nucleophile. This reaction is typically promoted by a strong Lewis acid or superacid and results in the formation of a fused ring system containing a six-membered sultone (if cyclizing through an ester) or sultam (if cyclizing through an amide). Such reactions are powerful tools for constructing complex polycyclic heterocyclic systems. harvard.edu

Comparative Reactivity Studies with Isomeric Dibenzofuran Sulfonyl Chlorides (e.g., 4-Dibenzofuransulfonyl chloride)

The reactivity of dibenzofuran sulfonyl chlorides is intrinsically linked to the electronic properties of the dibenzofuran ring system and the position of the sulfonyl chloride substituent. While direct kinetic studies comparing the reactivity of this compound with its isomers, such as 4-dibenzofuransulfonyl chloride, are not extensively documented in publicly available literature, a comparative analysis can be inferred from the general principles of electrophilic aromatic substitution and the known reactivity patterns of dibenzofuran.

The dibenzofuran nucleus is an electron-rich aromatic system. The oxygen heteroatom can donate its lone pair of electrons to the aromatic rings, influencing the electron density at various positions. Electrophilic attack on dibenzofuran generally favors the 2, 8, 3, and 7 positions. The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group and, therefore, deactivates the aromatic ring to which it is attached towards further electrophilic substitution.

When comparing this compound and 4-dibenzofuransulfonyl chloride, the key difference lies in the position of the deactivating sulfonyl chloride group. This positioning influences the stability of the intermediates formed during nucleophilic substitution at the sulfur atom, which is the primary reaction pathway for sulfonyl chlorides.

A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrated that the rates of nucleophilic substitution are influenced by the electronic nature of the aromatic ring. nih.govmdpi.comnih.gov While this study did not specifically include dibenzofuran derivatives, it established that substituents that can stabilize a negative charge on the sulfonate intermediate will facilitate the reaction.

In the absence of direct experimental data, a qualitative comparison can be made. The 3-position in dibenzofuran is generally more reactive towards electrophiles than the 4-position. This suggests that the electronic influence of the fused furan (B31954) ring is more pronounced at the 3-position. Consequently, the electronic environment at the point of attachment of the sulfonyl chloride group differs between the 3- and 4-isomers, which would be expected to translate into different reactivities of the sulfonyl chloride group itself. However, without specific kinetic data, a definitive statement on which isomer is more reactive is speculative.

The following table summarizes the key structural differences that would influence the comparative reactivity:

FeatureThis compound4-Dibenzofuransulfonyl chloride
Position of -SO₂Cl group Position 3Position 4
Electronic Environment Influenced by the proximity to the furan oxygen and the benzene ring.Primarily influenced by the adjacent benzene ring.
Steric Hindrance Less sterically hindered compared to the 4-position which is in a more "bay-like" region.Potentially more sterically hindered.

Catalytic Transformations Involving this compound

While specific examples of catalytic transformations directly utilizing this compound are not widespread in the literature, the reactivity of the dibenzofuran core and the sulfonyl chloride functional group suggests a range of potential catalytic reactions. The primary modes of catalytic reactivity would involve either the sulfonyl chloride group itself or other positions on the dibenzofuran ring, which can be activated for cross-coupling reactions.

Aryl sulfonyl chlorides are known to participate in various transition metal-catalyzed reactions. magtech.com.cn For instance, they can serve as precursors for the generation of sulfonyl radicals or as electrophilic partners in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to dibenzofuran derivatives. nih.govorganic-chemistry.orgmdpi.comresearchgate.netacs.org While typically aryl halides or triflates are used, the C-S bond in sulfonyl chlorides can, under certain conditions, be activated by a palladium catalyst. More commonly, the dibenzofuran ring can be functionalized with other groups, such as boronic acids or halides, which then participate in catalytic cycles. For example, a dibenzofuran boronic acid could be coupled with an aryl halide in a Suzuki coupling reaction.

The synthesis of dibenzofuran derivatives often employs palladium-catalyzed reactions, highlighting the compatibility of this ring system with such catalytic processes. nih.govorganic-chemistry.orgacs.org For instance, the intramolecular cyclization of diaryl ethers to form dibenzofurans can be catalyzed by palladium. organic-chemistry.org

Given this precedent, this compound could be envisioned to participate in catalytic transformations in several ways:

Reactions involving the sulfonyl chloride group: The sulfonyl chloride could potentially undergo reductive coupling or be used in sulfonylation reactions under catalytic conditions.

Reactions at other positions: The dibenzofuran ring could be further functionalized, for example, by halogenation, and then subjected to catalytic cross-coupling reactions. The directing effect of the sulfonyl chloride group would influence the position of this further functionalization.

The following table outlines potential catalytic transformations for this compound based on the known reactivity of related compounds:

Reaction TypePotential Application to this compoundCatalyst System (Example)
Suzuki Coupling Conversion of a halogenated derivative of this compound with a boronic acid.Pd(PPh₃)₄ / Base
Heck Coupling Reaction of a halogenated derivative with an alkene.Pd(OAc)₂ / Ligand / Base
Sonogashira Coupling Coupling of a halogenated derivative with a terminal alkyne.PdCl₂(PPh₃)₂ / CuI / Base
Reductive Desulfonylation Removal of the sulfonyl chloride group to generate dibenzofuran, potentially catalyzed by a transition metal.Ni or Pd catalysts

It is important to note that the strongly electron-withdrawing nature of the sulfonyl chloride group can influence the reactivity of the dibenzofuran ring in these catalytic cycles. It may alter the oxidative addition and reductive elimination steps that are crucial in many palladium-catalyzed reactions.

Applications in Organic Synthesis and Materials Science

Dibenzo[b,d]furan-3-sulfonyl chloride as a Building Block for Functionalized Molecules

This compound serves as a pivotal precursor for introducing the dibenzofuran (B1670420) moiety into a wide array of molecular structures. The presence of the highly reactive sulfonyl chloride group allows for facile reactions with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity is the cornerstone of its utility, enabling the straightforward synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The rigid and planar dibenzofuran core imparts favorable properties such as thermal stability and specific electronic characteristics to the resulting molecules, making it a desirable component in the design of functional materials and pharmacologically active agents.

Synthesis of Complex Organic Architectures and Heterocycles

The structural rigidity and reactivity of this compound make it an ideal starting material for the synthesis of more intricate and polycyclic molecular architectures. Its derivatization through nucleophilic substitution is a key step in multi-step synthetic sequences aimed at constructing complex heterocyclic systems. For instance, the sulfonamide linkage formed from the reaction of this compound with various amino-functionalized heterocycles can be a critical connection point in the assembly of larger, more elaborate structures with tailored electronic and biological properties.

A notable example of its application in this context is in the synthesis of potent enzyme inhibitors. Research has demonstrated its use in the preparation of indazole-based sulfonamides that act as inhibitors for Extracellular signal-regulated kinase 5 (ERK5), a protein implicated in cancer progression. In this synthesis, this compound is reacted with an amino-indazole core to generate the target inhibitor, showcasing its role in constructing complex, biologically active molecules.

Role in the Preparation of Sulfonamide Derivatives with Tailored Properties

The synthesis of sulfonamides is a primary application of this compound. By reacting it with a diverse range of primary and secondary amines, a library of sulfonamide derivatives can be generated. The properties of these sulfonamides can be finely tuned by varying the substituent on the amine nucleophile. This modular approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

In the development of ERK5 inhibitors, for example, various substituted anilines and other amino compounds are reacted with this compound to explore how different functionalities on the amine component affect the inhibitory activity of the resulting sulfonamide. This allows for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The dibenzofuran moiety in these derivatives often plays a crucial role in binding to the target protein, highlighting the strategic importance of this building block.

Application in the Development of Advanced Materials

The unique photophysical and electronic properties of the dibenzofuran core have led to the exploration of its derivatives in the field of materials science. While direct applications of this compound are still an emerging area of research, the functionalization it enables is key to developing novel materials.

Organic Light-Emitting Diodes (OLEDs) and Photoelectronic Materials

Dibenzofuran derivatives are recognized for their potential in organic electronics, particularly in OLEDs, where they can function as host materials, hole-blocking materials, or electron-transporting materials. The high triplet energy and good thermal stability of the dibenzofuran unit are advantageous for these applications. The sulfonyl group, introduced via precursors like this compound, can be used to modulate the electronic properties of these materials. While specific examples detailing the direct use of this compound in commercially available OLEDs are not widely documented in public literature, its role as a versatile intermediate for creating bespoke dibenzofuran-based materials for this purpose is an active area of academic and industrial research. The sulfonyl group can be further modified to attach other functional groups that enhance charge transport or emissive properties.

Polymer Chemistry and Functional Polymer Synthesis

In the realm of polymer chemistry, this compound can be utilized as a monomer or a functionalizing agent to introduce the dibenzofuran unit into polymer backbones or as a pendant group. The resulting polymers can exhibit enhanced thermal stability, specific photoluminescent properties, and desirable electronic characteristics. For instance, polysulfonamides or polysulfonates incorporating the dibenzofuran moiety could be synthesized through polycondensation reactions involving this compound and appropriate diamine or diol comonomers. Such polymers could find applications as high-performance plastics, specialty coatings, or as active components in electronic devices. Research in this area is focused on tailoring the polymer architecture to achieve specific material properties.

Strategic Importance in Pharmaceutical and Agrochemical Synthesis

The dibenzofuran scaffold is present in a number of biologically active natural products and synthetic compounds. This compound, by providing a convenient route to a variety of dibenzofuran derivatives, holds strategic importance in the discovery and development of new pharmaceuticals and agrochemicals. rsc.org

In the pharmaceutical sector, as exemplified by the synthesis of ERK5 inhibitors, it enables the creation of targeted therapies. The sulfonamide linkage is a well-established pharmacophore, and its combination with the dibenzofuran moiety offers a rich design space for new drug candidates.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dibenzo[b,d]furan-3-sulfonyl chloride, DFT calculations are instrumental in predicting its geometry, electronic properties, and sites of reactivity.

Detailed DFT analysis reveals the distribution of electron density across the molecule. The dibenzofuran (B1670420) core is a largely planar and aromatic system, while the sulfonyl chloride group (-SO₂Cl) attached at the 3-position acts as a strong electron-withdrawing group. This significantly influences the molecule's electronic landscape.

Key predictions from DFT studies include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized around the sulfonyl chloride group, particularly the sulfur-chlorine bond, indicating this site's susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution. It would show a region of high positive potential (electrophilic character) around the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for reaction with nucleophiles. The oxygen atoms would exhibit negative potential, while the aromatic rings would show regions of moderate negative potential characteristic of π-systems.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantifies the electrophilicity of the sulfur atom and the leaving group potential of the chlorine atom.

These computational insights are crucial for predicting how the molecule will behave in chemical reactions, for instance, in the synthesis of sulfonamide derivatives where a nucleophile attacks the sulfur center. nih.gov

Table 1: Key Molecular Properties Calculated by DFT and Their Significance

Calculated PropertySignificance for this compound
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles, confirming the planarity of the dibenzofuran core.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic stability. A smaller gap suggests the molecule is more readily excited.
Electrostatic Potential (ESP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting the sulfur atom as the primary site for nucleophilic attack.
Partial Atomic ChargesQuantifies the charge distribution, confirming the high positive charge on the sulfur atom and the negative charge on the oxygen and chlorine atoms.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure, MD simulations offer a dynamic view of molecular behavior in a given environment, such as in a solvent or interacting with a biological macromolecule.

For this compound itself, MD simulations can model its solvation behavior and conformational flexibility. However, the true power of MD is realized when studying its derivatives, such as sulfonamides, in complex with biological targets like enzymes. tandfonline.com In a study on dibenzofuran derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12), MD simulations revealed stable and compact binding of the compounds within the enzyme's active site. tandfonline.com

An MD simulation of a Dibenzo[b,d]furan-3-sulfonamide derivative bound to a protein active site would typically involve:

System Setup: Placing the ligand-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Analysis: Examining the trajectory to understand the stability of the complex, key intermolecular interactions, and conformational changes.

The results provide crucial information on the stability of the ligand in the binding pocket, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the dibenzofuran core and the sulfonamide group.

Table 2: Common Analyses from Molecular Dynamics Simulations and Their Interpretations

MD Analysis MetricInterpretation for Ligand-Protein Interactions
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein or ligand from a reference structure over time. A stable, low RMSD value indicates the complex is not undergoing major conformational changes and is in a stable binding mode.
Root Mean Square Fluctuation (RMSF)Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values highlight flexible regions of the protein or ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, identifying critical interactions for binding affinity.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the strength of the interaction between the ligand and the protein, helping to rank the binding affinity of different derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. This compound is a valuable scaffold for creating libraries of derivatives, typically sulfonamides, by reacting it with various amines. QSAR studies are essential for rationally designing new derivatives with enhanced potency. tandfonline.comnih.gov

A typical QSAR study on dibenzofuran-based sulfonamide derivatives involves:

Data Set: A series of synthesized compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight), electronic (e.g., polarizability), and hydrophobic (e.g., LogP) properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation techniques.

For dibenzofuran derivatives, QSAR studies have shown that steric and hydrophobic groups near the furan (B31954) ring can be favorable for activity. tandfonline.com For instance, in a 3D-QSAR study of dibenzofuran derivatives as PTP-MEG2 inhibitors, the generated pharmacophore model identified that features like ring aromaticity, hydrogen bond acceptors, and hydrophobic groups were critical for binding to the target protein. nih.govnih.gov

Table 3: Representative Molecular Descriptors in QSAR Studies of Dibenzofuran Sulfonamides

Descriptor ClassExample DescriptorPotential Influence on Biological Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross cell membranes. Often shows an optimal value for activity.
StericMolecular Weight (MW)Relates to the size of the molecule and its fit within a binding pocket.
ElectronicDipole MomentInfluences polar interactions with the target receptor.
TopologicalWiener IndexDescribes molecular branching and compactness.
3D-DescriptorsHydrophobic Fields (CoMFA/CoMSIA)In 3D-QSAR, these fields identify specific regions in 3D space where hydrophobic character increases or decreases activity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling its reactions with nucleophiles to form sulfonamides and other derivatives. Such studies calculate the energy profile of a reaction pathway, identifying intermediates and, most importantly, the transition state (TS). magtech.com.cn

The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. Theoretical modeling can distinguish between different possible mechanisms, such as a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

A DFT study of the sulfonylation of an amine, for example, would determine:

Transition State Geometry: The precise arrangement of atoms at the highest point of the energy barrier.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Studies on the sulfonylation reaction mechanism have shown that catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly lower the activation energy by forming a more reactive intermediate. nih.gov DFT calculations can explain this catalytic effect by showing that the energy barrier to form a sulfonyl-DMAP intermediate is much lower than for the uncatalyzed reaction. nih.gov

Table 4: Key Parameters from Reaction Pathway Calculations and Their Significance

ParameterDefinitionSignificance in Understanding Reactivity
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state.Determines the reaction rate (kinetics). A lower barrier means a faster reaction.
Reaction Free Energy (ΔGᵣₓₙ)The overall free energy difference between the products and the reactants.Determines the spontaneity of the reaction (thermodynamics). A negative value indicates a favorable reaction.
Transition State (TS) StructureThe highest energy structure along the reaction coordinate.Provides a snapshot of the bond-making and bond-breaking process, elucidating the reaction mechanism.
Reaction IntermediateA local minimum on the potential energy surface between reactants and products.Indicates a stepwise mechanism. Its stability can influence the overall reaction course.

Biological and Medicinal Chemistry Research Involving Dibenzo B,d Furan 3 Sulfonyl Chloride Derivatives

Synthesis of Biologically Active Dibenzo[b,d]furan Derivatives

The synthesis of biologically active dibenzo[b,d]furan derivatives often involves multi-step processes designed to construct the core tricyclic system and introduce functional diversity. One effective strategy involves an intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation, which can be used to access a nitrodibenzofuran scaffold. nih.gov This nitro group serves as a versatile handle for further modifications. nih.gov Another established method for creating certain dibenzofuran (B1670420) structures is through the rearrangement of spiro-intermediates, such as the conversion of a spirodihydrocoumarin epoxide into the dibenzofuran core. ekb.egbiointerfaceresearch.com

Modern coupling reactions are also pivotal in synthesizing these derivatives. For instance, Suzuki-coupling reactions have been successfully employed to create a variety of biphenyl (B1667301) and dibenzofuran compounds. nih.govresearchgate.net

The dibenzo[b,d]furan-sulfonyl chloride moiety itself is a key intermediate for creating large families of derivatives. For example, dibenzofuran-2-sulfonyl chloride, a positional isomer of the title compound, has been reacted with different amino acid esters in the presence of a strong organic base to produce a high yield of dibenzo[b,d]furan-2-sulfonyl-amino acid esters, which can be further converted into peptides. biointerfaceresearch.com This approach highlights how the sulfonyl chloride group acts as a crucial linker to append various chemical groups, leading to the generation of compounds with diverse biological activities.

Antimicrobial Activities of Dibenzo[b,d]furan-3-sulfonyl chloride Derived Compounds

The dibenzo[b,d]furan scaffold is a component of numerous compounds with significant antimicrobial properties. ekb.eg Research has demonstrated that derivatives of this structure exhibit a broad spectrum of activity against various pathogens, including drug-resistant bacteria and fungi. thesciencein.orgnih.gov

Derivatives of dibenzo[b,d]furan have shown potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net Notably, they have demonstrated efficacy against antibiotic-resistant strains, which are a major global health concern. nih.gov

In one study, a series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Two compounds, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m), were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf), with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL and 6.25 µg/mL, respectively. nih.govresearchgate.net Several other derivatives in the same study showed effective inhibition of methicillin-resistant Staphylococcus epidermidis (MRSE) with MIC values ranging from 12.5 to 25 µg/mL. nih.gov

Naturally occurring dibenzofurans also exhibit antibacterial properties. Achyrofuran has been found to be effective against a methicillin-resistant strain of S. aureus with a MIC of 0.12 mM. ekb.eg Rhodomyrtoxin B demonstrated activity against Bacillus cereus and Staphylococcus aureus, with MIC values of 0.14 mM and 0.28 mM, respectively. ekb.eg Structure-activity relationship studies indicate that the presence of strong electron-withdrawing groups on one of the benzene (B151609) rings and hydroxyl groups on the other can be beneficial for antibacterial activity. nih.govresearchgate.net

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol)MRSA3.13 nih.gov
Compound 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol)MREf6.25 nih.gov
Compounds 6a, 6b, 6d, 6e, 6f, 6g, 6iMRSE12.5 - 25 nih.gov
AchyrofuranMRSA (NRS402)0.12 mM ekb.eg
Rhodomyrtoxin BBacillus cereus0.14 mM ekb.eg
Rhodomyrtoxin BStaphylococcus aureus0.28 mM ekb.eg

The dibenzo[b,d]furan framework is also associated with significant antifungal activity. The natural product cercosporamide, which features a dibenzofuran-like core, was first identified as a phytotoxin with broad-spectrum antifungal activity. sciforum.net It is a potent and selective inhibitor of Candida albicans CaPkc1, a kinase essential for fungal cell wall integrity, with an IC₅₀ value of 44 nM. nih.govmdpi.com

Synthetic derivatives have also been evaluated for their antifungal potential. Dibenzofuran bis(bibenzyl)s have demonstrated moderate activity against the pathogenic fungus Candida albicans. ekb.eg In other studies, certain benzofuran (B130515) derivatives completely inhibited the growth of various fungal species at MIC levels between 1.6 and 12.5 μg/mL. nih.gov Specifically, halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against C. albicans. researchgate.net

Compound/Derivative ClassFungal StrainActivity/MICReference
CercosporamideCandida albicans (CaPkc1 enzyme)IC₅₀ = 44 nM nih.govmdpi.com
Dibenzofuran bis(bibenzyl)sCandida albicansModerate Efficiency ekb.eg
Benzofuran-5-ol derivativesVarious fungal species1.6 - 12.5 µg/mL nih.gov
Benzofuran derivatives (Compound 5 & 6)Penicillium italicum12.5 µg/mL mdpi.com
Benzofuran derivatives (Compound 5 & 6)Colletotrichum musae12.5 - 25 µg/mL mdpi.com

The precise mechanisms of antimicrobial action for many dibenzo[b,d]furan derivatives are still under investigation. However, research suggests that they may act through multiple pathways. researchgate.net One proposed mechanism involves the disruption of bacterial cell walls or membranes. researchgate.net Another potential pathway is the inhibition of essential cellular processes like protein and nucleic acid synthesis. researchgate.net

Studies on dicationic dibenzofuran derivatives have indicated that DNA binding plays a crucial role in their antimicrobial activity. ekb.eg The interaction of these compounds with key bacterial proteins is also believed to contribute to their bacteriostatic effects. nih.gov While specific inhibition of enzymes such as DNA gyrase or topoisomerase IV has not been definitively established for this class of compounds in the available literature, these enzymes are known targets for other classes of antimicrobial agents. researchgate.net The ability of dibenzo[b,d]furan derivatives to interfere with fundamental components like DNA suggests that inhibition of enzymes involved in DNA replication could be a plausible mechanism of action. ekb.egresearchgate.net

Anticancer Research and Antitumor Activity

The dibenzo[b,d]furan scaffold has been a focal point of anticancer research, with numerous derivatives showing promise as antitumor agents. biointerfaceresearch.comekb.eg Several naturally occurring dibenzofurans have demonstrated cytotoxic activity against various cancer cell lines. biointerfaceresearch.com For example, the kehokorins A, D, and E, which are isolated from a slime mold, showed activity against HeLa cervical cancer cells. biointerfaceresearch.com The versatility of the dibenzofuran structure allows for the development of compounds that can interfere with cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways. mdpi.com

A particularly promising area of anticancer research for dibenzo[b,d]furan derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov Pim kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors, making them validated targets for cancer therapy. mdpi.comnih.gov

Inspired by the natural product cercosporamide, researchers have designed and synthesized a series of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives as potent kinase inhibitors. nih.govmdpi.com One lead compound, designated as compound 44 , emerged as a highly potent dual inhibitor of Pim-1/Pim-2 kinases and also showed nanomolar inhibitory activity against Cdc2-like kinase 1 (CLK1). mdpi.comnih.gov This compound displayed significant anticancer potency against the MV4-11 acute myeloid leukemia (AML) cell line, which has high endogenous levels of Pim kinases. mdpi.comnih.gov

Structure-activity relationship studies revealed that substituents on the dibenzofuran ring are critical for inhibitory activity. Compound 44 , which has a hydroxyl group at the 7-position, showed the most potent activity. mdpi.com In contrast, replacing this hydroxyl group with a fluorine atom or a trifluoromethyl group significantly reduced or abrogated the inhibitory potency against Pim-1 and CLK1. mdpi.com

CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 44 (7-OH substituent)Pim-10.06 mdpi.com
Pim-20.035 mdpi.com
CLK10.026 mdpi.com
Compound 46 (7-F substituent)Pim-1> 1 mdpi.com
Compound 47 (7-CF₃ substituent)Pim-1> 1 mdpi.com
CLK1Inactive mdpi.com

Cytotoxicity Studies on Cancer Cell Lines (e.g., MCF-7)

Derivatives of dibenzo[b,d]furan, particularly those incorporating a sulfonamide linkage, have been a subject of interest in anticancer research. The cytotoxic effects of these and related sulfonamide compounds have been evaluated against various human cancer cell lines, including the MCF-7 breast cancer cell line. nih.govrsc.org

Studies on various novel sulfonamides have demonstrated their cytotoxic potential. For instance, a series of tested sulfonamides showed cytotoxic effects on MCF-7 cells within a concentration range of 100-1000 μM, with calculated IC₅₀ values being under 128 μM. nih.gov More potent activity has been observed in other related heterocyclic sulfonamides. Azo-based sulfonamides, for example, have shown high cytotoxicity against the MCF-7 cell line, with some compounds exhibiting IC₅₀ values as low as 0.18 μM, which is significantly more potent than the conventional chemotherapy drug doxorubicin (B1662922) in the same study. rsc.org Similarly, certain furan-based derivatives have demonstrated significant anticancer activity against MCF-7 cells, with reported IC₅₀ values of 2.96 μM and 4.06 μM. nih.gov

The mechanism of this cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest. researchgate.net For example, some sulfonamide-biguanide derivatives were found to induce apoptosis in MCF-7 cells and arrest the cell cycle in the G0/G1 phase. researchgate.net The presence of the sulfonamide moiety is often crucial for these biological effects.

Below is a table summarizing the cytotoxic activity of various related sulfonamide and furan (B31954) derivatives against the MCF-7 cell line, illustrating the potential of this chemical class.

Table 1: Cytotoxicity of Representative Sulfonamide and Furan Derivatives against MCF-7 Cancer Cells

Compound Class Specific Derivative Example IC₅₀ (μM) Reference
General Sulfonamides (Not specified) < 128 nih.gov
Azo-Based Sulfonamide Compound 8h 0.18 ± 0.008 rsc.org
Azo-Based Sulfonamide Compound 8i 0.19 ± 0.006 rsc.org
Azo-Based Sulfonamide Compound 8j 0.21 ± 0.008 rsc.org
Furan Carbohydrazide Compound 4 4.06 nih.gov
N-phenyl triazinone (Furan-based) Compound 7 2.96 nih.gov
Sulfonamide-Biguanide Compound 2 (meta-methyl) 87.7 ± 1.18 researchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

The structure-activity relationship (SAR) of benzofuran and sulfonamide derivatives provides critical insights into designing more potent anticancer agents. nih.govekb.eg The dibenzofuran scaffold offers a rigid framework where substitutions at various positions can significantly modulate biological activity.

Key SAR findings for related benzofuran derivatives include:

Halogenation: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to consistently increase anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov

Substitution Position: The position of substituents is a critical determinant of biological activity. For example, in one study, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Side Chains: The nature of the side chain attached to the core structure plays a significant role. An N-phenethyl carboxamide group was found to significantly enhance the antiproliferative activity of certain 5-chlorobenzofuran-2-carboxamides. nih.gov

For the broader class of anticancer sulfonamides, the pro-apoptotic activity depends heavily on the substituents on both the benzene ring of the arylsulfonamide and the moieties attached to the sulfonamide nitrogen atom. taylorandfrancis.com These structural modifications influence the molecule's lipophilicity, electronic properties, and spatial arrangement, all of which affect its interaction with biological targets and ultimately its anticancer efficacy. taylorandfrancis.com

Anti-inflammatory Properties of Derived Compounds

The furan and sulfonamide chemical motifs are present in many compounds investigated for anti-inflammatory properties. nih.gov Derivatives of benzofurans and benzenesulfonamides have shown potential in modulating inflammatory pathways. impactfactor.org

Natural derivatives of benzofuran have been found to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages. nih.gov The anti-inflammatory effects of furan-containing compounds can occur through various mechanisms, including the suppression of NO and prostaglandin (B15479496) E2 (PGE2) production and the regulation of inflammatory mediator mRNA expression. nih.gov

Furthermore, newly synthesized benzenesulfonamide (B165840) derivatives bearing carboxamide functionalities have demonstrated potent in vivo anti-inflammatory activity. In studies using a carrageenan-induced rat-paw edema model, certain compounds exhibited very high percentage inhibition of inflammation, indicating a strong anti-inflammatory effect. impactfactor.org The presence of both the sulfonamide and other functional groups contributes to this activity, suggesting that derivatives of this compound could be promising candidates for the development of new anti-inflammatory agents.

Antimalarial and Anti-allergic Applications

The structural framework of this compound is also relevant to the development of agents for infectious diseases and allergic conditions.

Antimalarial Activity: Sulfonamides have been investigated as antimalarial agents, often in combination with other functionalities like peptides. In one study, novel dipeptide-sulfonamide derivatives were synthesized and tested for in vivo antimalarial activity against Plasmodium berghei. One derivative showed a 79.89% parasite inhibition, which was comparable to the standard drug combination artemether-lumefantrine. Another study on dipeptide carboxamides with a benzenesulfonamide moiety reported a compound that inhibited parasite multiplication by 81.38%. These findings highlight the potential of the sulfonamide group, when attached to a suitable scaffold, in creating effective antimalarial compounds.

Anti-allergic Applications: Dibenzofuran and benzofuran derivatives have been identified as having potential anti-allergic properties. rsc.org Research has shown that certain furan-based compounds can inhibit the release of histamine (B1213489) from human basophils. nih.gov More specifically, a novel benzofuran derivative, 4-methoxybenzofuran-5-carboxamide, was found to suppress the expression of the histamine H1 receptor (H1R) gene. nih.gov This compound was shown to alleviate allergic symptoms in sensitized rats by inhibiting H1R and Th2 cytokine gene expression, demonstrating a clear mechanism for its anti-allergic effects. nih.gov

Investigation of Enzyme Inhibition and Receptor Binding (e.g., Docking Studies)

To understand the mechanisms of action at a molecular level, derivatives of this compound and related sulfonamides are frequently studied using computational molecular docking simulations and in vitro enzyme inhibition assays. These studies predict and confirm how these molecules bind to the active sites of specific enzymes or receptors, providing a rationale for their observed biological activities.

Sulfonamide derivatives have been shown to be effective inhibitors of a wide range of enzymes:

Carbonic Anhydrases (CAs): Benzofuran-based sulfonamides have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. Docking studies help elucidate the binding interactions within the enzyme's active site, which typically involves the sulfonamide's zinc-binding group.

Kinases: Azo-based sulfonamides have been docked into the FGFR2 kinase receptor structure, with the predicted binding affinity correlating well with experimental cytotoxic activity against cancer cells. rsc.org

Cholinesterases: Various sulfonamides have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. Docking studies revealed binding energies and specific interactions with amino acid residues at the enzyme's active site.

Bacterial Enzymes: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate (B1496061) synthase (DHPS). Docking studies against this enzyme have been used to predict the antibacterial potential of novel derivatives, showing key hydrogen bond interactions with residues in the p-amino benzoic acid (PABA) binding pocket.

These computational and experimental binding studies are crucial for rational drug design, allowing for the optimization of the this compound scaffold to achieve higher potency and selectivity for a desired biological target.

Analytical Methodologies for Dibenzo B,d Furan 3 Sulfonyl Chloride and Its Metabolites/derivatives

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for the analysis of Dibenzo[b,d]furan-3-sulfonyl chloride.

HPLC is a preferred method for the analysis of sulfonyl chlorides due to its ability to handle non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules.

Purity Assessment and Quantification: For purity assessment, HPLC separates this compound from starting materials, by-products (such as the corresponding sulfonic acid), and other impurities. patsnap.com Quantification is typically achieved using an external standard method, where the peak area of the analyte is compared against a calibration curve constructed from standards of known concentration. google.com

Given the reactivity of the sulfonyl chloride group, derivatization can sometimes be employed to enhance detection or improve chromatographic behavior. For instance, reaction with an amine (e.g., aniline (B41778) or benzylamine) converts the sulfonyl chloride into a more stable sulfonamide, which can then be readily analyzed. patsnap.comgoogle.com This approach is particularly useful for quantifying the compound in complex matrices. google.com

Typical HPLC Conditions: The selection of chromatographic conditions is critical for achieving optimal separation. A C18 column is commonly used as the stationary phase due to its hydrophobicity, which is well-suited for retaining aromatic compounds like dibenzofuran (B1670420) derivatives. patsnap.comgoogle.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. patsnap.comsielc.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve compounds with different polarities. Detection is most commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD), as the aromatic dibenzofuran moiety exhibits strong UV absorbance. patsnap.comgoogle.com

Interactive Data Table: Illustrative HPLC Method Parameters for Aryl Sulfonyl Chloride Analysis

ParameterConditionRationale
Chromatograph High-Performance Liquid ChromatographStandard instrumentation for high-resolution separations.
Column C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle sizeProvides good retention and separation for aromatic, non-polar to moderately polar compounds. patsnap.com
Mobile Phase A Water with 0.1% Formic Acid or a buffer (e.g., phosphate (B84403) buffer)The aqueous component of the mobile phase. Acid or buffer helps to control peak shape and ionization. sielc.com
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column. patsnap.com
Elution Mode GradientAllows for the effective separation of the main compound from both more polar and less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. patsnap.com
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. patsnap.com
Detector UV/DADThe aromatic structure of the compound allows for sensitive detection at specific UV wavelengths. patsnap.com
Detection Wavelength ~230 nmA common wavelength for detecting aromatic compounds and sulfonyl groups. patsnap.com
Injection Volume 10 µLA standard volume for analytical HPLC. patsnap.com

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While direct analysis of sulfonyl chlorides by GC can be challenging due to their potential for thermal degradation in the hot injector port, it is feasible with careful method development. core.ac.uknih.gov

Purity Assessment and Quantification: For GC analysis, the primary challenge is the thermal lability of the sulfonyl chloride group, which can break down to form other products, leading to inaccurate quantification. core.ac.uknih.gov To circumvent this, a common strategy is derivatization. Converting the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide (e.g., by reaction with diethylamine), allows for robust and reproducible analysis. core.ac.uk

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful tool. It not only separates the components but also provides mass spectra that can be used for unequivocal identification of this compound and its impurities or derivatives based on their fragmentation patterns. core.ac.ukrsc.org A Flame Ionization Detector (FID) can also be used for quantification, offering good sensitivity for organic compounds. rsc.org

Typical GC Conditions: A standard GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is used to elute compounds based on their boiling points.

Interactive Data Table: Representative GC Method Parameters for Sulfonyl Chloride Derivative Analysis

ParameterConditionRationale
Chromatograph Gas Chromatograph with FID or MS detectorStandard instrumentation for volatile compound analysis. MS provides structural information. rsc.org
Column RTX-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µmA versatile, low-polarity column suitable for a wide range of organic analytes. rsc.org
Carrier Gas Helium or HydrogenInert gases used to carry the sample through the column. rsc.org
Injector Temperature 280 °CHot enough to vaporize the sample but optimized to minimize thermal degradation of the analyte. rsc.org
Oven Program Initial 50 °C (hold 1 min), ramp at 25 °C/min to 300 °C (hold 3 min)A temperature ramp separates compounds by boiling point. This is a typical fast screening program. rsc.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification and quantification; FID provides robust quantification. rsc.org
MS Ionization Mode Electron Impact (EI)Standard ionization technique that produces repeatable fragmentation patterns for identification. core.ac.uk
Derivatization Conversion to N,N-diethylsulfonamideOften necessary to improve thermal stability and prevent on-column degradation. core.ac.uknih.gov

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective means for determining the concentration of this compound in solution. These methods are based on the principle that the compound absorbs light at specific wavelengths.

The concentration of an absorbing species in a solution can be determined using the Beer-Lambert law. The dibenzofuran ring system is a strong chromophore, making UV spectrophotometry a suitable technique. The analysis would involve dissolving a sample in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax).

To enhance selectivity and sensitivity, derivatization reactions that produce intensely colored products can be employed. Sulfonyl chlorides can react with various reagents in a pH-controlled environment to yield colored complexes. nih.gov For example, reaction with certain aromatic amines or other nucleophiles can produce a colored product whose absorbance can be measured in the visible region, minimizing interference from other UV-absorbing compounds in the sample matrix. researchgate.net

A hypothetical method could involve the reaction of this compound with a chromogenic reagent to form a stable, colored adduct. The optimal conditions, including pH, reagent concentration, and reaction time, would need to be established. nih.govresearchgate.net

Interactive Data Table: Hypothetical Spectrophotometric Method Based on Derivatization

StepParameter/ReagentPurpose
1. Sample Preparation Dissolve sample in a suitable organic solventPrepare a stock solution of the analyte.
2. pH Adjustment Alkaline buffer (e.g., borate (B1201080) buffer, pH 9-10)The reaction between a sulfonyl chloride and a nucleophile is often facilitated under basic conditions. nih.gov
3. Derivatization Add chromogenic reagent (e.g., a specific amine or phenol)Reacts with the sulfonyl chloride to produce a colored compound.
4. Color Development Allow to stand for a specified time (e.g., 15 min) at room temp.Ensure the derivatization reaction goes to completion for reproducible results.
5. Measurement UV-Visible SpectrophotometerMeasure the absorbance of the resulting solution.
Analytical Wavelength Wavelength of maximum absorbance (λmax) of the colored productProvides the highest sensitivity and adherence to the Beer-Lambert law.
Quantification Beer-Lambert Law (A = εbc)Correlate absorbance directly to the concentration of the analyte using a calibration curve.

Electrochemical Methods for Detection and Analysis

Electrochemical methods can be applied to study and detect electroactive molecules like this compound. These techniques measure changes in electrical properties (such as current or potential) to provide information about the analyte. While less common for routine quantification compared to chromatography, they are valuable for investigating the redox properties of the molecule and for developing specialized sensors.

The dibenzofuran moiety is electroactive, meaning it can be oxidized or reduced at an electrode surface. Techniques like cyclic voltammetry (CV) could be used to characterize the redox behavior of this compound. A CV experiment would reveal the potentials at which the compound undergoes electron transfer reactions, providing insight into its electronic structure and potential reactivity. This information is particularly relevant in the context of developing electrocatalytic applications for benzofuran (B130515) derivatives. nih.gov

For analytical detection, methods such as differential pulse voltammetry or square-wave voltammetry could be developed. These techniques offer higher sensitivity than CV and could potentially be used for the quantification of this compound at low concentrations. The analysis would involve measuring the peak current, which, under controlled conditions, is proportional to the concentration of the analyte. The development of such a method would require careful selection of the working electrode material, supporting electrolyte, and solvent system to achieve a stable and reproducible electrochemical response. nih.gov The electrochemical synthesis of sulfonyl compounds is also an area of active research, indicating the electroactive nature of the sulfonyl group and its precursors. sioc-journal.cn

Q & A

Q. What are the primary synthetic routes for Dibenzo[b,d]furan-3-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of dibenzo[b,d]furan using chlorosulfonic acid, followed by purification via recrystallization. Reaction temperature (0–5°C) and stoichiometric control of chlorosulfonic acid are critical to minimize side products like disulfonated derivatives. Characterization involves 1^1H/13^13C NMR and FT-IR to confirm sulfonyl chloride functionality . For advanced derivatives, coupling reactions with amines or alcohols under anhydrous conditions (e.g., dichloromethane, pyridine) are employed, monitored by TLC or HPLC .

Q. How is this compound characterized to confirm structural integrity?

Key techniques include:

  • Spectroscopy : 1^1H NMR (δ 7.5–8.5 ppm for aromatic protons, singlet for sulfonyl chloride), FT-IR (S=O stretch at ~1360 cm1^{-1} and ~1170 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, S, and Cl content (e.g., C12_{12}H7_7ClO3_3S) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M]+^+ at m/z 266.65) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use in fume hoods to avoid inhalation of toxic fumes.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if inhaled .
  • Storage : In airtight, dark glass containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in designing hole-blocking materials for OLEDs?

Its electron-deficient sulfonyl group enhances electron transport properties. In OLEDs, it is functionalized with electron-rich aromatic amines (e.g., diphenylamine) to create asymmetric charge-transport layers. Device performance is evaluated via electroluminescence quantum yield and operational stability testing . Computational modeling (DFT) optimizes HOMO/LUMO alignment with adjacent layers .

Q. What methodologies address low solubility in polar solvents during derivatization?

  • Co-solvent Systems : Use THF/DMF mixtures (4:1 v/v) with catalytic DMAP to enhance reactivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves solubility via localized heating .
  • Protecting Groups : Introduce tert-butyl or methoxy groups temporarily to increase solubility, later removed via acid hydrolysis .

Q. How can researchers resolve contradictions in spectroscopic data across synthetic batches?

  • Batch Comparison : Analyze 1^1H NMR shifts for impurities (e.g., residual solvents or unreacted starting materials).
  • XRD Crystallography : Confirm polymorphic variations affecting spectral profiles .
  • Reproducibility Checks : Standardize reaction quenching (e.g., ice-water vs. brine) to control hydrolysis byproducts .

Q. What strategies improve stability of sulfonyl chloride intermediates under aqueous conditions?

  • Anhydrous Workup : Employ Schlenk techniques for moisture-sensitive reactions.
  • Stabilizers : Add molecular sieves (3Å) or scavengers like triethylamine to sequester trace water .
  • In Situ Generation : Prepare the sulfonyl chloride immediately before use to minimize degradation .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the furan ring for nucleophilic aromatic substitution (e.g., with amines at C-3). Steric effects from the dibenzofuran scaffold require careful selection of coupling partners (e.g., bulky amines may require Pd-catalyzed Buchwald-Hartwig conditions) .

Q. What green chemistry approaches can replace traditional sulfonation methods?

  • Enzymatic Sulfonation : Use aryl sulfotransferases for regioselective modification, reducing hazardous waste .
  • Solvent-Free Mechanochemistry : Ball-milling dibenzo[b,d]furan with ClSO3_3H achieves higher atom economy .

Q. How is the compound integrated into polymeric matrices for advanced materials?

Co-polymerization with thiophene or carbazole monomers via Suzuki-Miyaura coupling creates conjugated polymers with tunable bandgaps. Thermogravimetric analysis (TGA) assesses thermal stability (>250°C), while AFM evaluates film morphology for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.